![molecular formula C14H12BrNO4S B4407706 4-bromobenzyl 4-(aminosulfonyl)benzoate](/img/structure/B4407706.png)
4-bromobenzyl 4-(aminosulfonyl)benzoate
Overview
Description
4-bromobenzyl 4-(aminosulfonyl)benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the sulfonamide family and has been found to exhibit a wide range of biological activities.
Mechanism of Action
The mechanism of action of 4-bromobenzyl 4-(aminosulfonyl)benzoate is not fully understood. However, it is believed that this compound exerts its biological activities by inhibiting the activity of enzymes such as carbonic anhydrase and topoisomerase. It has also been shown to interact with DNA and RNA, leading to inhibition of their synthesis.
Biochemical and physiological effects:
This compound has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the growth of various bacteria such as Staphylococcus aureus and Escherichia coli. In vivo studies have shown that this compound can reduce inflammation and pain in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-bromobenzyl 4-(aminosulfonyl)benzoate in lab experiments is its potent biological activities. This compound has been shown to exhibit a wide range of activities, making it a versatile tool for studying various biological processes. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound to avoid any adverse effects.
Future Directions
There are several future directions for research on 4-bromobenzyl 4-(aminosulfonyl)benzoate. One area of interest is the development of novel derivatives of this compound with improved biological activities. Another area of interest is the study of the mechanism of action of this compound to gain a better understanding of its biological effects. Additionally, the potential applications of this compound in drug development and material science should be further explored.
Scientific Research Applications
4-bromobenzyl 4-(aminosulfonyl)benzoate has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been found to exhibit potent antitumor and antibacterial activities. It has also been shown to have anti-inflammatory and analgesic properties. In material science, this compound has been used as a building block for the synthesis of various polymers and dendrimers. In organic synthesis, this compound has been used as a reagent for the synthesis of various heterocyclic compounds.
properties
IUPAC Name |
(4-bromophenyl)methyl 4-sulfamoylbenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO4S/c15-12-5-1-10(2-6-12)9-20-14(17)11-3-7-13(8-4-11)21(16,18)19/h1-8H,9H2,(H2,16,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWJGRYDNIYSKTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)C2=CC=C(C=C2)S(=O)(=O)N)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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